3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the functional groups in the molecule that are likely to be reactive and predicting the products of reactions involving these functional groups.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility in various solvents, and spectral data (IR, NMR, MS, etc.). These properties can provide valuable information about the compound’s structure and purity.Scientific Research Applications
Antitumor Activity
Compounds similar to 3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide have been synthesized and evaluated for their antitumor activity. For example, Horishny and Matiychuk (2020) developed compounds that showed moderate antitumor activity against most malignant tumor cells, with UO31 renal cancer cell lines being particularly sensitive (Horishny & Matiychuk, 2020). Similarly, another study by Horishny and Matiychuk (2021) found that their synthesized compounds exhibited moderate activity against various human cancer cell lines (Horishny & Matiychuk, 2021).
Antimicrobial and Antiviral Properties
Compounds structurally similar to 3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide have also been evaluated for antimicrobial and antiviral properties. For instance, a study by Çıkla et al. (2013) synthesized flurbiprofen hydrazide derivatives, some of which demonstrated antimicrobial activity against various bacterial strains and inhibitory effects on the Hepatitis C virus (Çıkla et al., 2013). Additionally, Baviskar, Khadabadi, and Deore (2013) synthesized N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives, demonstrating in vitro antibacterial activity against several bacterial strains (Baviskar, Khadabadi, & Deore, 2013).
Safety And Hazards
This involves identifying any potential risks associated with handling or exposure to the compound. It includes toxicity data, safety precautions, and recommended procedures for safe handling and disposal.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible modifications to the compound that could enhance its properties or activity.
Please note that the availability of this information can vary widely depending on the specific compound and the extent to which it has been studied. For a comprehensive analysis of a specific compound, I would recommend consulting the primary scientific literature or a trusted database of chemical information.
properties
IUPAC Name |
3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-3-15-7-9-16(10-8-15)13-19-21(26)24(22(28)29-19)12-11-20(25)23-17-5-4-6-18(14-17)27-2/h4-10,13-14H,3,11-12H2,1-2H3,(H,23,25)/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFMYJILKFJMTJ-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide |
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